Cas no 153698-86-3 (Verlukast-d6)

Verlukast-d6 is a deuterated analog of Verlukast, a selective leukotriene receptor antagonist. The incorporation of six deuterium atoms enhances its metabolic stability, making it a valuable internal standard for quantitative mass spectrometry analysis in pharmacokinetic and metabolic studies. This isotopically labeled compound ensures accurate and reproducible measurements by minimizing interference from endogenous compounds. Verlukast-d6 is particularly useful in research involving asthma and inflammatory pathways, where precise quantification of Verlukast and its metabolites is critical. Its high chemical purity and isotopic enrichment (>98%) guarantee reliable performance in analytical applications, supporting robust data generation in preclinical and clinical studies.
Verlukast-d6 structure
Verlukast-d6 structure
Product name:Verlukast-d6
CAS No:153698-86-3
MF:C26H27N2O3S2Cl
Molecular Weight:515.08718
CID:98836
PubChem ID:45040684

Verlukast-d6 化学的及び物理的性質

名前と識別子

    • Propanoic acid,3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-[di(methyl-d3)amino]-3-oxopropyl]thio]methyl]thio]-,[R-(E)]- (9CI)
    • Verlukast-d6
    • Propanoic acid,3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-[di(methyl-d3)amino]-3-oxop...
    • Propanoic acid,3-[[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl][[3-[di(methyl-d3)amino]-3-oxopropyl]thio]methyl]thio]-,[R-(E)
    • 3-[[(R)-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl][[3-(di(methyl-d3)amino)-3-oxopropyl]thio]methyl]thio]-propanoic Acid
    • MK 679-d6
    • R-(-)-MK 571-d6
    • L 668019-d6
    • 3-[(R)-[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoic acid
    • 153698-86-3
    • J-009042
    • CS-0200930
    • HY-76511S
    • インチ: InChI=1S/C26H27ClN2O3S2/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32)/b10-6+/t26-/m1/s1/i1D3,2D3
    • InChIKey: AXUZQJFHDNNPFG-KHHVWKNZSA-N
    • SMILES: OC(CCS[C@H](C1=CC=CC(/C=C/C2C=CC3C=CC(=CC=3N=2)Cl)=C1)SCCC(N(C([2H])([2H])[2H])C([2H])([2H])[2H])=O)=O

計算された属性

  • 精确分子量: 520.15300
  • 同位素质量: 520.1528232g/mol
  • 同位体原子数: 6
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 693
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 121Ų
  • XLogP3: 5.3

じっけんとくせい

  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: >115°C (dec.)
  • Boiling Point: 712.3±60.0 °C at 760 mmHg
  • フラッシュポイント: 384.6±32.9 °C
  • Solubility: DMSO (Slightly), Methanol (Slightly)
  • PSA: 121.10000
  • LogP: 6.47660
  • じょうきあつ: 0.0±2.4 mmHg at 25°C

Verlukast-d6 Security Information

Verlukast-d6 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
V128502-1mg
Verlukast-d6
153698-86-3
1mg
$ 224.00 2023-09-05
A2B Chem LLC
AD49341-10mg
Verlukast-d6
153698-86-3
10mg
$1645.00 2024-01-03
ChemScence
CS-0200930-1mg
Verlukast-d6
153698-86-3
1mg
$0.0 2022-04-27
ChemScence
CS-0200930-10mg
Verlukast-d6
153698-86-3
10mg
$0.0 2022-04-27
A2B Chem LLC
AD49341-1mg
Verlukast-d6
153698-86-3
1mg
$322.00 2024-01-03
TRC
V128502-10mg
Verlukast-d6
153698-86-3
10mg
$ 1694.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-213153-1 mg
Verlukast-d6,
153698-86-3
1mg
¥3,234.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-213153-1mg
Verlukast-d6,
153698-86-3
1mg
¥3234.00 2023-09-05

Verlukast-d6 関連文献

Verlukast-d6に関する追加情報

Introduction to Verlukast-d6 (CAS No. 153698-86-3) and Its Applications in Modern Research

Verlukast-d6, a deuterated derivative of Verlukast (CAS No. 153698-86-3), has emerged as a significant compound in the field of pharmaceutical research and development. This specialized molecule, characterized by its modified hydrogen atoms replaced with deuterium, offers unique advantages in various scientific applications. The introduction of deuterium isotopes in drug molecules has gained considerable attention due to their potential to enhance metabolic stability, reduce degradation rates, and improve pharmacokinetic profiles. This article delves into the properties, synthesis, and emerging applications of Verlukast-d6, highlighting its role in advancing chemical and biomedical research.

The chemical structure of Verlukast-d6 is closely related to its parent compound, Verlukast, which is primarily known for its therapeutic effects in managing respiratory diseases. Verlukast belongs to the class of leukotriene receptor antagonists, specifically targeting the cysteinyl leukotriene receptor type 1 (CysLT1). By inhibiting the binding of leukotrienes to this receptor, Verlukast alleviates symptoms associated with conditions such as asthma and chronic obstructive pulmonary disease (COPD). The introduction of deuterium at specific positions in the Verlukast molecule results in Verlukast-d6, which retains the pharmacological activity while exhibiting enhanced stability and prolonged half-life.

The synthesis of Verlukast-d6 involves sophisticated organic chemistry techniques, including deuterium labeling methods such as hydrogen-deuterium exchange or direct deuteration reactions. These processes require precise control over reaction conditions to ensure the incorporation of deuterium atoms at desired positions without altering the overall molecular framework. Advanced spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structural integrity and purity of Verlukast-d6. The successful synthesis of this compound underscores the growing capabilities in isotopic chemistry and its impact on drug development.

One of the most compelling aspects of Verlukast-d6 is its potential to serve as a tool compound in metabolic studies. Deuterated drugs are increasingly used in drug metabolism research to track metabolic pathways and identify key enzymes involved in drug degradation. The stable isotope labeling technique allows researchers to monitor the fate of Verlukast-d6 within biological systems more accurately, providing insights into its pharmacokinetic behavior. This information is crucial for optimizing drug formulations and improving therapeutic outcomes. Furthermore, Verlukast-d6 can be utilized in kinetic isotope effects studies, which help elucidate reaction mechanisms and enhance our understanding of biochemical processes.

Recent studies have also explored the use of Verlukast-d6 in preclinical drug development models. Its enhanced metabolic stability makes it an ideal candidate for long-term studies where sustained drug levels are required. For instance, in animal models of respiratory diseases, Verlukast-d6 has shown promising results in maintaining therapeutic efficacy over extended periods compared to its non-deuterated counterpart. This stability translates into reduced dosing frequency and improved patient compliance, making it a valuable asset in clinical trials. Additionally, the use of Verlukast-d6 in these models provides valuable data on its safety profile, contributing to a more comprehensive evaluation before human trials.

The applications of Verlukast-d6 extend beyond respiratory diseases. Researchers are investigating its potential role in other therapeutic areas where leukotriene receptor antagonists could be beneficial. For example, studies suggest that Verlukast-d6 might have anti-inflammatory properties that could be exploited in conditions such as rheumatoid arthritis or inflammatory bowel disease. The deuterated version's improved pharmacokinetics could also make it a suitable candidate for topical formulations or targeted delivery systems, enhancing localized therapeutic effects while minimizing systemic side effects.

The integration of computational chemistry and molecular modeling has further enhanced the understanding of Verlukast-d6's interactions with biological targets. These computational approaches allow researchers to predict binding affinities, identify potential drug-drug interactions, and optimize molecular structures for better efficacy. By leveraging these tools alongside experimental data, scientists can design more effective derivatives of Verlukast with tailored properties for specific therapeutic needs. This interdisciplinary approach highlights the importance of combining experimental and computational methodologies in modern drug discovery.

As the field of isotopic chemistry continues to evolve, compounds like Verlukast-d6 are poised to play a pivotal role in advancing medical research and therapy development. The unique properties offered by deuterated molecules provide new avenues for exploring drug mechanisms and improving patient care. With ongoing research efforts focused on optimizing synthesis methods and expanding therapeutic applications, Verlukast-d6 represents a significant step forward in pharmaceutical innovation. Its contributions to both fundamental research and clinical practice underscore its importance as a versatile tool compound in contemporary science.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD